Cas no 1803817-94-8 (2,5-Dimethyl-4-(fluoromethoxy)anisole)

2,5-Dimethyl-4-(fluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
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- 2,5-Dimethyl-4-(fluoromethoxy)anisole
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- インチ: 1S/C10H13FO2/c1-7-5-10(13-6-11)8(2)4-9(7)12-3/h4-5H,6H2,1-3H3
- InChIKey: GUTIYRHQDFSNLO-UHFFFAOYSA-N
- SMILES: FCOC1C=C(C)C(=CC=1C)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- XLogP3: 3
- トポロジー分子極性表面積: 18.5
2,5-Dimethyl-4-(fluoromethoxy)anisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005684-1g |
2,5-Dimethyl-4-(fluoromethoxy)anisole |
1803817-94-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010005684-250mg |
2,5-Dimethyl-4-(fluoromethoxy)anisole |
1803817-94-8 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
Alichem | A010005684-500mg |
2,5-Dimethyl-4-(fluoromethoxy)anisole |
1803817-94-8 | 97% | 500mg |
855.75 USD | 2021-07-06 |
2,5-Dimethyl-4-(fluoromethoxy)anisole 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2,5-Dimethyl-4-(fluoromethoxy)anisoleに関する追加情報
Introduction to 2,5-Dimethyl-4-(fluoromethoxy)anisole (CAS No. 1803817-94-8)
2,5-Dimethyl-4-(fluoromethoxy)anisole, identified by the Chemical Abstracts Service Number (CAS No.) 1803817-94-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of anisole derivatives, characterized by the presence of a methoxy group at the para position relative to a fluoromethyl substituent, alongside two methyl groups at the ortho positions. The unique structural arrangement of this molecule imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The molecular structure of 2,5-Dimethyl-4-(fluoromethoxy)anisole consists of a benzene ring substituted with a fluoromethoxy group at the fourth position and two methyl groups at the second and fifth positions. This configuration results in a molecule with enhanced lipophilicity and electronic characteristics, which are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group. Such features are particularly relevant in designing molecules with specific biological activities.
In recent years, there has been growing interest in anisole derivatives due to their potential applications in drug development. The fluoromethoxy group, in particular, is known to modulate the pharmacokinetic properties of molecules, including their metabolic stability and bioavailability. This has led to extensive research into fluorinated aromatic compounds as pharmacophores in medicinal chemistry. The presence of methyl groups further enhances the hydrophobicity of the molecule, making it suitable for interactions with lipid-based biological targets.
One of the most compelling aspects of 2,5-Dimethyl-4-(fluoromethoxy)anisole is its utility as a building block in synthesizing more complex molecules. Its structural features allow for facile functionalization at multiple sites, enabling chemists to design derivatives with tailored properties. For instance, the fluoromethoxy group can be further modified through nucleophilic aromatic substitution or cross-coupling reactions, while the methyl groups can be selectively altered to introduce other functional moieties.
Recent studies have highlighted the role of 2,5-Dimethyl-4-(fluoromethoxy)anisole in developing novel therapeutic agents. Researchers have explored its potential as an intermediate in synthesizing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The electronic distribution across the benzene ring, influenced by the substituents, allows for optimal binding interactions with protein targets. Additionally, computational modeling studies have suggested that this compound may exhibit inhibitory activity against certain enzymes by mimicking natural substrates or competing with ATP binding sites.
The pharmaceutical industry has been particularly interested in fluorinated aromatic compounds due to their improved pharmacological profiles. The fluorine atom's small size and high electronegativity contribute to increased metabolic stability and binding affinity. In contrast, the methoxy group enhances solubility and bioavailability while maintaining hydrophobic interactions necessary for membrane permeability. These attributes make 2,5-Dimethyl-4-(fluoromethoxy)anisole an attractive candidate for further investigation.
Material scientists have also explored the applications of this compound in advanced materials. Its ability to undergo cross-coupling reactions makes it useful in synthesizing polymers with specific thermal and mechanical properties. Additionally, its fluorescence characteristics under certain conditions have been exploited in developing luminescent materials for sensors and optoelectronic devices.
The synthesis of 2,5-Dimethyl-4-(fluoromethoxy)anisole typically involves multi-step organic reactions starting from commercially available precursors such as anisole or halogenated anisoles. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions are often employed to introduce the fluoromethoxy group efficiently. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and environmental considerations.
In conclusion,2,5-Dimethyl-4-(fluoromethoxy)anisole (CAS No. 1803817-94-8) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material synthesis. As research continues to uncover new methodologies for functionalizing this molecule,2,5-Dimethyl-4-(fluoromethoxy)anisole is poised to play an increasingly important role in scientific innovation.
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